2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a bromine atom, a cyclopropyl group, a hydroxypropyl group, and a methoxybenzamide moiety. It is utilized in various fields such as chemistry, biology, medicine, and industry due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide typically involves multiple steps. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the cyclopropyl and hydroxypropyl groups. The methoxy group is then added to the benzamide ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ketones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways and mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide include:
- 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzamide
- 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-6-methoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzamide ring, which can lead to distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-19-10-4-5-12(15)11(8-10)14(18)16-7-6-13(17)9-2-3-9/h4-5,8-9,13,17H,2-3,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAUNWNBWRBKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.